Sub-Nanomolar 5-HT6 Receptor Antagonist Potency: 0.160 nM Ki vs. Clinical-Stage Comparators
5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine demonstrates high-affinity antagonist activity at the recombinant human 5-HT6 receptor with a Ki of 0.160 nM (160 pM), as determined by cAMP production assay in HEK293 cells [1]. This potency surpasses that of the clinical-stage 5-HT6 antagonist SB-742457 (Intepirdine), which exhibits a Ki of 1.4 nM , and Idalopirdine, which has a Ki of 0.83 nM . It is comparable to the highly optimized antagonist AVN-492 (Ki 91 pM) .
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.160 nM |
| Comparator Or Baseline | SB-742457: 1.4 nM; Idalopirdine: 0.83 nM; AVN-492: 0.091 nM |
| Quantified Difference | Target is ~8.75-fold more potent than SB-742457 and ~5.2-fold more potent than Idalopirdine; ~1.8-fold less potent than AVN-492 |
| Conditions | Recombinant human 5-HT6 receptor expressed in HEK293 cells; 5-HT-induced intracellular cAMP production assay |
Why This Matters
For CNS-targeted drug discovery programs, the 0.160 nM Ki positions this compound among the most potent 5-HT6 antagonists reported, offering a high-affinity starting point for lead optimization or a tool compound for receptor occupancy studies.
- [1] BindingDB. BDBM50492797 (CHEMBL2413990). Ki: 0.160 nM for human 5-HT6 receptor. Assay: Antagonist activity at recombinant human 5-HT6 receptor expressed in HEK293 cells assessed as 5-HT-induced intracellular cAMP production after 30 min. View Source
